4-(Pentafluorosulfur)benzyl bromide
Description
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Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block
An In-depth Technical Guide to 4-(Pentafluorosulfur)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the pursuit of novel molecular scaffolds with enhanced properties is relentless. Among the array of functional groups available to the synthetic chemist, the pentafluorosulfur (SF₅) group has garnered significant attention for its unique and powerful characteristics.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is distinguished by its high electronegativity, exceptional thermal and chemical stability, and its ability to increase lipophilicity.[2][3] These attributes make it a highly desirable functional group in the design of new pharmaceuticals and advanced materials.
This technical guide focuses on this compound (CAS 1126969-29-6), a key building block that provides a direct route to incorporating the valuable SF₅-phenyl motif into a wide range of molecular architectures. The presence of the benzylic bromide provides a reactive handle for a variety of chemical transformations, making this reagent a versatile tool for researchers and drug development professionals. This guide will provide an in-depth overview of its properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1126969-29-6 | [4][5] |
| Molecular Formula | C₇H₆BrF₅S | [4] |
| Molecular Weight | 297.08 g/mol | [4] |
| IUPAC Name | 1-(bromomethyl)-4-(pentafluoro-λ⁶-sulfanyl)benzene | |
| SMILES Code | FS(F)(F)(F)(F)C1=CC=C(CBr)C=C1 | [4] |
| InChI Key | BFHGXKUYFXAMOZ-UHFFFAOYSA-N | [4] |
| Appearance | Not specified, likely a solid or liquid | - |
| Solubility | Expected to be soluble in common organic solvents | [6] |
| Stability | Moisture sensitive | [7] |
Synthesis of this compound
Experimental Protocol: Radical Bromination of 4-(Pentafluorosulfur)toluene
Disclaimer: This is a representative protocol and should be adapted and optimized by the end-user. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-(Pentafluorosulfur)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Stir plate and magnetic stir bar
-
Reaction flask with reflux condenser and inert gas inlet
-
Light source (e.g., 250W sun lamp) if photolytic initiation is desired
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-(pentafluorosulfur)toluene (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
-
Place the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a sun lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Synthesis of this compound.
Reactivity and Handling
The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The powerful electron-withdrawing nature of the para-SF₅ group further activates the benzylic position towards nucleophilic attack, making it an excellent electrophile for the introduction of the 4-(pentafluorosulfur)benzyl moiety.
Safe Handling and Storage
This compound is expected to be a corrosive and lachrymatory substance.[8][9] Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7][9] The compound is moisture-sensitive.[7]
Caption: Nucleophilic substitution with this compound.
Applications in Research and Development
The unique properties of the SF₅ group make it a valuable bioisosteric replacement for other functional groups in drug design.[11] It can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Improved Metabolic Stability: The robustness of the S-F bonds confers high chemical and thermal stability, which can protect a drug molecule from metabolic degradation, thereby extending its half-life in the body.[1]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature and specific steric profile of the SF₅ group can lead to enhanced binding interactions with biological targets, potentially increasing the efficacy of a drug.[1]
-
Modulation of Lipophilicity and Permeability: The SF₅ group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability.[1]
This compound serves as a key intermediate for introducing the SF₅-phenyl group into a variety of molecular scaffolds. Its benzylic bromide functionality allows for straightforward reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate diverse libraries of SF₅-containing compounds for screening in drug discovery and materials science applications.
Conclusion
This compound is a valuable and versatile building block for the incorporation of the pentafluorosulfur group into organic molecules. Its unique combination of a highly reactive benzylic bromide and the powerfully electron-withdrawing and stabilizing SF₅ group makes it an attractive reagent for researchers in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. As the exploration of fluorinated functional groups in drug discovery continues to expand, the importance of reagents like this compound is set to grow.
References
- The Pentafluorosulfanyl Group (SF5) - Rowan.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC.
- SF5-containing building blocks - Enamine.
- Pentafluorosulfanyl-Containing Compounds | PDF | Chemical Reactions | Organic Chemistry - Scribd.
- 4 - SAFETY D
- 1126969-29-6 | 4-(Pentafluorosulfur)
- 4-(Pentafluorothio)
- SAFETY D
- This compound - CAS:1126969-29-6 - 北京欣恒研科技有限公司.
- 1126969-29-6 this compound C7H6BrF5S ...
- MATERIAL SAFETY D
- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Beilstein Journals.
- 3-Methyl-5-(pentafluorosulfur)benzyl bromide - Apollo Scientific.
- Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight - PMC.
- What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized? - FAQ - Guidechem.
- This compound | 1126969-29-6 - Sigma-Aldrich.
- Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem.
- 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 - Sigma-Aldrich.
- Scale-up reactions and synthetic applications a benzyl bromide,...
- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.
- Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) - Cheméo.
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- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. 1126969-29-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
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1-(bromomethyl)-4-(pentafluorosulfanyl)benzene synonyms
Technical Whitepaper: The Strategic Utility of 4-(Pentafluorosulfanyl)benzyl Bromide in Medicinal Chemistry
Executive Summary
In the pursuit of novel pharmacophores with enhanced metabolic stability and optimized lipophilicity, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" motif. 4-(Pentafluorosulfanyl)benzyl bromide (CAS 1126969-29-6) serves as a critical electrophilic building block for introducing this high-value moiety into drug candidates. This guide details the physicochemical properties, synthetic utility, and handling protocols for this reagent, providing researchers with a roadmap for deploying the SF₅-benzyl motif to modulate potency and pharmacokinetic profiles.
Chemical Identity & Physicochemical Profile
The SF₅ group is characterized by its octahedral geometry, high electronegativity, and significant steric bulk (intermediate between a trifluoromethyl and a tert-butyl group).[1] 4-(Pentafluorosulfanyl)benzyl bromide translates these properties into a versatile alkylating agent.
Table 1: Key Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-4-(pentafluoro-λ⁶-sulfanyl)benzene |
| Common Synonyms | 4-(Pentafluorosulfanyl)benzyl bromide; p-SF₅-benzyl bromide |
| CAS Registry Number | 1126969-29-6 |
| Molecular Formula | C₇H₆BrF₅S |
| Molecular Weight | 297.08 g/mol |
| Physical State | White to off-white low-melting solid or crystalline powder |
| Melting Point | 37.0 – 44.0 °C |
| Boiling Point | ~82–84 °C (at reduced pressure, extrapolated) |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |
| Hazards | Corrosive (Skin Corr.[2] 1B), Lachrymator |
Synthetic Production Pathway
While often sourced commercially, understanding the genesis of this reagent is crucial for process scaling. The compound is typically synthesized via the radical bromination of 4-(pentafluorosulfanyl)toluene (CAS 203126-21-0).
Mechanism & Causality:
The SF₅ group is strongly electron-withdrawing (
Graphviz Diagram 1: Synthesis Workflow
Figure 1: Radical bromination pathway for the synthesis of 4-(pentafluorosulfanyl)benzyl bromide from its toluene precursor.
Experimental Protocols: Introduction of the SF₅-Benzyl Motif
The primary utility of 4-(pentafluorosulfanyl)benzyl bromide lies in its reactivity as a "soft" electrophile in
Protocol A: General N-Alkylation of Secondary Amines
Objective: To introduce the 4-(SF₅)benzyl group onto a piperidine or morpholine scaffold to assess lipophilic interactions in a binding pocket.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 4-(Pentafluorosulfanyl)benzyl bromide (1.1 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add powdered
(2.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation. -
Addition: Add 4-(pentafluorosulfanyl)benzyl bromide (1.1 mmol) portion-wise. Note: If the bromide is solid, dissolve it in a minimum amount of MeCN before addition to ensure homogeneity.
-
Reaction: Stir the mixture at room temperature. Monitor via TLC or LC-MS.
-
Insight: The strong electron-withdrawing nature of the SF₅ group makes the benzylic carbon slightly more electrophilic than a standard benzyl bromide, often allowing the reaction to proceed rapidly without heating.
-
-
Workup: Upon completion (typically 2–4 hours), dilute with EtOAc and wash with water and brine. Dry over
and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Graphviz Diagram 2: Divergent Reactivity Workflow
Figure 2: Divergent synthetic applications of 4-(pentafluorosulfanyl)benzyl bromide with common nucleophiles.
Strategic Implications in Drug Design
Incorporating the 4-(SF₅)benzyl motif offers distinct advantages over the traditional 4-(trifluoromethyl)benzyl group:
-
Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic (
= 1.51) than CF₃ ( = 0.88). This can improve membrane permeability for polar scaffolds. -
Metabolic Blocking: The C-F bonds in SF₅ are chemically inert and resistant to P450-mediated oxidation. Placing this group at the para-position of a benzyl ring effectively blocks metabolic soft spots.
-
Hydrolytic Stability: Unlike some fluorinated motifs, the SF₅ group is stable to strong acids and bases, allowing it to survive harsh downstream synthetic steps.
Safety and Handling
-
Lachrymator: Like most benzyl halides, this compound is a potent lachrymator. All manipulations must be performed in a well-ventilated fume hood.
-
Corrosivity: It is classified as Skin Corr. 1B. Impervious gloves (Nitrile or Neoprene) and eye protection are mandatory.
-
Storage: The compound should be stored at 2–8 °C under an inert atmosphere. Moisture can lead to slow hydrolysis of the bromide, though the SF₅ group itself remains intact.
References
-
Chemical Identity & Properties
-
4-(Pentafluorothio)benzyl bromide Product Page. Thermo Fisher Scientific. Retrieved from .
-
Safety Data Sheet: 4-(Pentafluorothio)benzyl bromide. Fisher Scientific. Retrieved from .
-
-
Synthetic Context & Precursors
-
Medicinal Chemistry Applications
-
Santeusanio, R., et al. (2023).[3] Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Retrieved from .
-
Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides. Beilstein Journal of Organic Chemistry. Retrieved from .
-
Sources
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Super CF3 Benzyl Bromide Building Blocks for Advanced Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Trifluoromethylated benzyl bromides have emerged as exceptionally versatile building blocks, enabling the direct introduction of this "superfunctional" group into a wide array of molecular scaffolds. This guide provides an in-depth technical overview of these critical reagents, from the fundamental physicochemical principles that drive their utility to detailed synthetic protocols and their application in contemporary drug discovery workflows. We will explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively leverage these building blocks to accelerate their research and development efforts.
The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry
The trifluoromethyl group is far more than a simple methyl mimic. Its unique electronic properties fundamentally alter a molecule's behavior in a biological system.[3] Understanding these effects is crucial to appreciating the value of CF3-benzyl bromide building blocks.
Modulation of Physicochemical Properties
The introduction of a CF3 group imparts a unique combination of properties that are highly desirable in drug design:
-
Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross lipid membranes, a critical factor for oral absorption and distribution, including penetration of the blood-brain barrier.[1][3][4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[3][4] This inherent strength makes the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can prolong a drug's half-life and reduce dosing frequency.[1]
-
Increased Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic distribution within a molecule.[1] This modulation can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions, leading to increased potency and selectivity.[3]
| Property | Influence of CF3 Group | Consequence in Drug Design |
| Lipophilicity | Increases | Improved absorption and membrane permeability[4] |
| Metabolic Stability | Increases | Longer drug half-life, reduced metabolic degradation[1][3] |
| Binding Affinity | Modulates pKa and electronic distribution | Enhanced target binding and potency[1][3] |
| Bioisosterism | Can act as a bioisostere for chlorine | Similar steric profile with different electronic properties[3][4] |
Synthesis of Trifluoromethyl Benzyl Bromide Building Blocks
The reliable synthesis of trifluoromethyl benzyl bromides is paramount to their widespread application. Two primary strategies dominate the landscape: the bromination of trifluoromethyl-substituted toluenes and the conversion of the corresponding benzyl alcohols.
Benzylic Bromination of Trifluoromethyl Toluenes (Wohl-Ziegler Reaction)
The Wohl-Ziegler reaction is a well-established and highly effective method for the selective bromination of the benzylic position of trifluoromethyl-substituted toluenes.[5] This free-radical chain reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical activation.[5][6]
The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, thereby favoring radical substitution at the benzylic methyl group.[5] The choice of solvent is critical; while historically carbon tetrachloride was used, safer alternatives like acetonitrile, (trifluoromethyl)benzene, or 1,2-dichlorobenzene are now preferred.[5][7][8]
Caption: Primary synthetic routes to trifluoromethyl benzyl bromides.[9]
Detailed Protocol: Synthesis of 2-(Trifluoromethyl)benzyl bromide via Benzylic Bromination
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution. Causality: A slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of AIBN is sufficient to initiate the radical chain reaction without promoting unwanted side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. Insight: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot on the TLC plate indicates reaction progression.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Extraction: Combine the filtrate and washings and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr) and brine. Trustworthiness: This washing sequence removes acidic impurities and residual water, ensuring the stability and purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(trifluoromethyl)benzyl bromide.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Reactivity and Application in Drug Discovery Workflows
Trifluoromethyl benzyl bromides are prized for the reactivity of the benzylic C-Br bond. This site serves as a potent electrophile, readily participating in nucleophilic substitution (SN1 and SN2) reactions.[10][11] This allows for the covalent attachment of the trifluoromethylbenzyl moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
A Typical Drug Discovery Workflow
The integration of a CF3-benzyl bromide building block into a drug discovery campaign can be visualized as a streamlined process to rapidly generate and evaluate new chemical entities.
Caption: Application workflow of CF3-benzyl bromides in drug discovery.
This workflow enables medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing the CF3-benzyl group at various positions of a lead compound. The resulting analogs can then be screened for improved potency, selectivity, and pharmacokinetic properties. The commercial availability of a diverse range of ortho-, meta-, and para-substituted trifluoromethyl benzyl bromides further accelerates this process.
Conclusion and Future Perspectives
Super CF3 benzyl bromide building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their ability to confer enhanced metabolic stability, lipophilicity, and binding affinity makes them a go-to reagent for lead optimization and the development of next-generation therapeutics.[12][13] The synthetic routes to these compounds are robust and scalable, ensuring their continued availability for both academic research and industrial drug development. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the strategic application of these powerful building blocks will undoubtedly continue to drive innovation in the pharmaceutical sciences.
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J. Ismalaj, E., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Hovione. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Majumdar, K. C., et al. (2021). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trifluoromethylated Benzyl Bromides in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Kim, J. H., et al. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Available at: [Link]
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Wang, Q., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
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Zhu, Z., et al. (2025). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. Available at: [Link]
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Suarez, D., et al. (2009). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. Available at: [Link]
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Reddy, T. R., et al. (2023). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC. Available at: [Link]
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de la Torre, A., et al. (2020). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. Available at: [Link]
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Magata, Y., et al. (2000). Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate. Available at: [Link]
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Urata, H., et al. (2010). Studies on Synthesis and Properties of CF3-Substituted π-Conjugated Molecules. ResearchGate. Available at: [Link]
-
Urata, H. (2010). Studies on Synthesis and Properties of CF3-Substituted π-Conjugated Molecules. Available at: [Link]
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Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. Available at: [Link]
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Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]
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McKay, M. J., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC. Available at: [Link]
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Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Available at: [Link]
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ResearchGate. (n.d.). Scope and limitations of transition‐metal‐free trifluoromethylation of benzyl bromides. ResearchGate. Available at: [Link]
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Carboni, F., & Dagousset, G. (2022). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC. Available at: [Link]
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Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:. ResearchGate. Available at: [Link]
- Google Patents. (2015). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 13. nbinno.com [nbinno.com]
Technical Guide: 4-(Pentafluorothio)benzyl Bromide as a Strategic Building Block
Executive Summary
4-(Pentafluorothio)benzyl bromide is a high-value fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical candidates and agrochemicals. It serves as a critical delivery vehicle for the pentafluorosulfanyl (
This guide details the structural properties, synthesis, and reactivity of this compound. It is designed for medicinal chemists seeking to leverage the
Chemical Structure & Properties[1][2][3][4][5][6][7]
The Pentafluorosulfanyl ( ) Advantage
The
Comparative Electronic & Physical Data
The following table contrasts the
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | Nitro ( | Tert-butyl ( |
| Geometry | Square Pyramidal | Tetrahedral | Planar | Tetrahedral |
| Hammett Constant ( | 0.68 | 0.54 | 0.78 | -0.20 |
| Hammett Constant ( | 0.61 | 0.43 | 0.71 | -0.10 |
| Electronegativity ( | 3.65 | 3.36 | ~3.0 | N/A |
| Lipophilicity ( | 1.51 | 0.88 | -0.28 | 1.98 |
| Chemical Stability | High (Hydrolysis resistant) | High | Moderate | High |
Key Insight: The
Compound Identification
-
IUPAC Name: 1-(Bromomethyl)-4-(pentafluoro-
-sulfanyl)benzene -
CAS Number: 1126969-29-6
-
Molecular Formula:
-
Molecular Weight: 297.08 g/mol
-
Appearance: White to off-white low-melting solid or liquid.
-
Hazards: Corrosive, Lachrymator (Tear Gas effect).
Synthesis & Manufacturing
The synthesis of 4-(pentafluorothio)benzyl bromide typically proceeds via Wohl-Ziegler radical bromination of the parent toluene derivative. This method is preferred over direct electrophilic bromination, which would be deactivated by the strong electron-withdrawing nature of the
Synthetic Pathway Visualization
The following diagram outlines the radical bromination workflow.
Caption: Radical bromination pathway using N-Bromosuccinimide (NBS) and AIBN initiator.
Detailed Experimental Protocol
Objective: Synthesis of 4-(pentafluorothio)benzyl bromide from 4-(pentafluorothio)toluene.
Reagents:
-
4-(Pentafluorothio)toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (PhCF
) or Carbon Tetrachloride (CCl ). Note: PhCF is a greener alternative to CCl .
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (
or Ar). -
Dissolution: Dissolve 4-(pentafluorothio)toluene (e.g., 10 mmol) in anhydrous PhCF
(0.2 M concentration). -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 4–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS.
-
Checkpoint: The reaction is complete when the starting toluene is consumed. Prolonged heating may lead to dibromination (gem-dibromide).
-
-
Workup: Cool the mixture to room temperature. Succinimide will precipitate out. Filter off the succinimide solid.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the pure benzyl bromide.
Reactivity & Applications
Reactivity Profile
The benzylic carbon is highly electrophilic due to the combined inductive effects of the bromine atom and the para-
Common Transformations
-
Amination: Reaction with primary/secondary amines to form secondary/tertiary amines.
-
Etherification: Reaction with phenols or alcohols (Williamson Ether Synthesis).
-
Thioetherification: Reaction with thiols.[5]
-
C-C Bond Formation: Reaction with enolates or Grignard reagents (though Grignard formation from the bromide itself is possible, it is difficult due to Wurtz coupling side reactions).
Application Workflow
The following diagram illustrates the divergent synthesis potential of this building block.
Caption: Divergent synthesis pathways for generating SF5-containing libraries.
Medicinal Chemistry Applications
Bioisosteric Replacement: The 4-(pentafluorothio)benzyl moiety is frequently used to replace 4-(trifluoromethyl)benzyl or 4-nitrobenzyl groups.
-
Metabolic Stability: The C-F bonds in the
group are stronger and more sterically shielded than those in , rendering the group inert to P450 oxidative metabolism. -
Lipophilicity Modulation: Introduction of the
group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.
Case Study: SF5-Teriflunomide Analogues
Research has demonstrated the incorporation of
Safety & Handling
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Lachrymator: This compound is a potent lachrymator (similar to benzyl bromide). It must be handled in a functioning fume hood.
-
Storage: Store under inert atmosphere at 2-8°C. Moisture sensitive (hydrolysis releases HBr).
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
-
Rowan . The Pentafluorosulfanyl Group (SF5).[2][3][4] Rowan Scientific. Retrieved from [Link]
Sources
The Pentafluorosulfanyl Group: A Shield Against Metabolism in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Metabolic Robustness
In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to enzymatic degradation, primarily in the liver. Poor metabolic stability leads to rapid clearance, low bioavailability, and short duration of action, often halting the development of otherwise promising candidates. For decades, medicinal chemists have employed various strategies to "block" sites of metabolism, with fluorine substitution being a preeminent tool. While the trifluoromethyl (CF3) group has been a mainstay, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative for imparting exceptional metabolic stability and modulating key physicochemical properties.[1][2][3]
This guide provides a deep dive into the metabolic stability of SF5-containing drug candidates. We will explore the unique physicochemical properties that underpin its robustness, compare its metabolic fate to the well-studied CF3 group, provide detailed protocols for its experimental evaluation, and present a logical framework for its strategic implementation in drug design.
Part 1: The Physicochemical Landscape of the SF5 Group: Beyond a "Super-Trifluoromethyl"
The SF5 group's reputation as a "super-trifluoromethyl" group is well-earned, but its properties are more nuanced than a simple upgrade.[2][3] Understanding these characteristics is fundamental to appreciating its role in enhancing metabolic stability. The SF5 group is composed of a central sulfur atom with five fluorine atoms in a square pyramidal geometry, which imparts a unique steric and electronic profile.[1][4]
Key Properties Influencing Metabolic Stability:
-
Exceptional Chemical Inertness: The sulfur-fluorine (S-F) bonds in the SF5 group are extremely strong and stable, making the moiety highly resistant to chemical and thermal degradation under physiological conditions.[1][5][6][7] This inherent stability is the primary reason for its profound resistance to metabolic enzymes.
-
Strong Electron-Withdrawing Nature: With a Hammett constant (σp) of approximately 0.68, the SF5 group is a powerful electron-withdrawing group, comparable to the nitro group (σp ≈ 0.78) and stronger than the CF3 group.[4][8] This electronic effect can significantly influence the reactivity of the entire molecule, often deactivating adjacent positions on an aromatic ring that might otherwise be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
High Lipophilicity: The SF5 group significantly increases the lipophilicity of a molecule, often more so than a CF3 group.[1][4][9] Studies have shown that replacing a CF3 group with an SF5 group can increase the octanol-water partition coefficient (logP) by 0.3 to 0.6 log units.[4][10] This enhanced lipophilicity can improve membrane permeability and bioavailability, although it must be carefully balanced to avoid issues with solubility and nonspecific binding.[1]
-
Steric Hindrance: With a molecular volume larger than a CF3 group but smaller than a tert-butyl group, the SF5 moiety provides substantial steric bulk.[4][9] This steric shield can physically block metabolic enzymes from accessing and acting upon nearby vulnerable sites on the drug molecule.
| Property | Pentafluorosulfanyl (-SF5) | Trifluoromethyl (-CF3) | Rationale for Difference |
| Hammett Constant (σp) | ~0.68 | ~0.54 | The higher number of fluorine atoms and unique geometry of SF5 create a stronger inductive electron-withdrawing effect.[4][8] |
| Hansch Lipophilicity (π) | ~1.23 - 1.5 | ~0.88 | The larger, fluorine-rich surface area of the SF5 group leads to greater hydrophobicity.[4] |
| **Van der Waals Volume (ų) ** | ~55.4 | ~42.6 | The SF5 group is sterically more demanding due to the central sulfur atom and five fluorine atoms compared to the carbon and three fluorines of the CF3 group.[4] |
| Bond Stability | Very High | High | The S-F bonds are exceptionally strong and resistant to cleavage, contributing to overall metabolic robustness.[1][6] |
Part 2: The Metabolic Fate of SF5 Analogs: A Mechanistic Perspective
The remarkable metabolic stability of SF5-substituted compounds stems from their profound resistance to the primary enzymatic pathways responsible for drug clearance.
Resistance to Cytochrome P450 (CYP) Oxidation
CYP enzymes, the workhorses of Phase I metabolism, are responsible for the clearance of approximately 60% of marketed drugs.[11] These enzymes typically function by oxidizing electron-rich or sterically accessible positions on a drug molecule. SF5-containing compounds thwart CYP-mediated metabolism through a two-pronged defense:
-
Electronic Deactivation: When attached to an aromatic ring, the potent electron-withdrawing nature of the SF5 group deactivates the ring, making it a poor substrate for electrophilic attack by the activated oxygen species of the CYP catalytic cycle.
-
Steric Shielding: The sheer size of the SF5 group can prevent the drug molecule from fitting correctly into the active site of a CYP enzyme or can physically block the enzyme from accessing adjacent, potentially metabolizable positions.
While the CF3 group is also known to block metabolism at its point of attachment, it can be susceptible to hydroxylation at the benzylic position if attached to an alkyl chain. The SF5 group's greater stability makes it less prone to such metabolic attacks.
Caption: Comparative metabolic pathways of Aryl-CF3 vs. Aryl-SF5.
General Resistance to Other Metabolic Pathways
Beyond CYP oxidation, the SF5 group is generally stable and does not readily participate in other common Phase I (e.g., reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) metabolic reactions. While some studies have shown that certain microorganisms can biodegrade SF5-substituted compounds under specific conditions, this typically requires harsh environments not representative of mammalian metabolism and often results in toxic metabolites like 4-(pentafluorosulfanyl)catechol.[12][13] Within the context of drug metabolism in humans, the SF5 moiety is considered exceptionally robust.[3][5][9]
Part 3: Experimental Assessment of Metabolic Stability
Validating the metabolic stability of a novel SF5-containing compound is a critical step in drug development. The in vitro Human Liver Microsomal (HLM) stability assay is the industry-standard initial screen.
Workflow: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[11][14][15]
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for assessing the Phase I metabolic stability of SF5-containing compounds.
1. Materials & Reagents:
-
Test Compound (TC): 10 mM stock in DMSO
-
Positive Controls: Propranolol, Verapamil (high clearance); Warfarin (low clearance)
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL stock (e.g., from XenoTech)
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Cofactor Solution (NADPH Regenerating System):
-
NADP+ (1.3 mM)
-
Glucose-6-phosphate (3.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.4 U/mL)
-
Magnesium Chloride (3.3 mM)
-
-
Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
2. Experimental Procedure:
-
Preparation:
-
Prepare a 1 µM working solution of the test compound and positive controls by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.
-
Thaw the HLM stock on ice. Dilute the HLM to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation Setup (performed in triplicate):
-
Add 50 µL of the 1 µM test compound working solution to the designated wells of the incubation plate.
-
Negative Control: Include wells with the test compound but replace the NADPH solution with plain buffer. This control verifies that compound loss is enzyme-dependent.
-
Pre-warm the plate containing the test compound and the HLM working solution at 37°C for 5-10 minutes.
-
To initiate the reaction, add 25 µL of the HLM working solution (final protein concentration: 0.5 mg/mL) followed by 25 µL of the NADPH solution. The final incubation volume is 100 µL.
-
-
Time-Point Sampling:
-
T=0 min: Immediately after adding the NADPH solution, transfer 25 µL of the incubation mixture to a collection plate containing 100 µL of cold ACN with IS. This represents the 100% starting concentration.
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer 25 µL from the incubation wells to the collection plate containing the quenching solution.
-
-
Sample Processing and Analysis:
-
Seal and centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
3. Data Analysis and Interpretation:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
A compound with a long half-life (>60 min) and low intrinsic clearance is considered to have high metabolic stability. SF5-containing compounds frequently exhibit significantly higher stability in this assay compared to their non-SF5 or even CF3-containing counterparts.[3]
Conclusion and Future Outlook
The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liability. Its unique combination of extreme chemical stability, potent electron-withdrawing character, and significant steric bulk provides a robust shield against common metabolic pathways.[1][3][6] While the synthetic challenges for introducing the SF5 group have historically limited its use, recent advances are making SF5-containing building blocks more accessible.[3][5] As these synthetic hurdles are overcome, the strategic deployment of the SF5 group is poised to become an increasingly routine and effective strategy for designing durable, effective drug candidates with superior pharmacokinetic profiles.
References
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. PMC. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. drug-metabolism.com. [Link]
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]
-
Comparison of selected factors of SF5 and CF3 groups for benzene derivatives. ResearchGate. [Link]
-
Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. PubMed. [Link]
-
Modular Access to N-SF5 azetidines. PMC. [Link]
-
When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
-
Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. ChemRxiv. [Link]
-
Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]
-
Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. ResearchGate. [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
The Pentafluorosulfanyl (SF5) Group: A New Frontier in Cross-Coupling Chemistry
Application Notes and Protocols for the Cross-Coupling of SF5-Benzyl Halides
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The SF5 Moiety - A "Super" Trifluro methyl Group for Modern Chemistry
The pentafluorosulfanyl (SF5) group has emerged as a fascinating and powerful substituent in medicinal and agrochemical research, often lauded as a "super trifluoromethyl group".[1] Its unique combination of properties, including high electronegativity, steric bulk, and exceptional stability, imparts profound changes to the physicochemical characteristics of parent molecules.[1] These attributes, such as increased lipophilicity and metabolic stability, make the SF5 group a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1]
However, the synthetic challenges associated with introducing and manipulating the SF5 group have historically limited its widespread adoption. This guide provides an in-depth exploration of the cross-coupling reactions of SF5-benzyl halides, offering researchers a detailed roadmap to harness the potential of this unique building block. While direct literature on the cross-coupling of SF5-benzyl halides is emerging, this document synthesizes established principles of cross-coupling with specific insights into the reactivity of SF5-containing compounds.
The Influence of the SF5 Group on Benzyl Halide Reactivity
The potent electron-withdrawing nature of the SF5 group is a key determinant of the reactivity of SF5-benzyl halides in cross-coupling reactions. This electronic effect significantly influences the oxidative addition step in palladium-catalyzed cycles, a crucial stage for the activation of the carbon-halogen bond. The steric hindrance presented by the bulky SF5 group also plays a critical role in dictating the choice of catalyst, ligand, and reaction conditions to achieve optimal yields and selectivities.
Sonogashira Coupling of SF5-Substituted Aryl Halides: A Case Study
While specific examples of Sonogashira couplings with SF5-benzyl halides are not yet widely reported, a study on the coupling of SF5-substituted aryl iodides provides valuable insights into the reaction's feasibility and conditions.[2] This reaction demonstrates the successful formation of carbon-carbon bonds with SF5-containing substrates, paving the way for its application to SF5-benzyl halides.
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling of SF5-aryl iodides.
Detailed Protocol: Sonogashira Coupling of SF5-Aryl Iodides
This protocol is adapted from the published procedure for the Sonogashira cross-coupling of SF5-substituted aryl-iodides.[2]
Materials:
-
SF5-substituted aryl iodide
-
Terminal alkyne
-
PdCl2(PPh3)2
-
Designer ionic liquid (e.g., piperidine-appended dimethyl-imidazolium-NTf2)
-
Anhydrous, degassed solvent (if applicable)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, inert atmosphere glovebox or using standard Schlenk techniques, add the SF5-substituted aryl iodide (1.0 equiv), the terminal alkyne (1.2 equiv), and PdCl2(PPh3)2 (0.02 equiv) to a reaction vessel.
-
Add the designer ionic liquid to the reaction vessel to serve as both the solvent and the base.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired SF5-substituted diaryl- or aryl-alkyl-acetylene.
| Parameter | Condition | Reference |
| Catalyst | PdCl2(PPh3)2 | [2] |
| Solvent/Base | Designer Ionic Liquid | [2] |
| Temperature | Mild Conditions | [2] |
| Atmosphere | Inert | [2] |
Suzuki-Miyaura Coupling: Forging C(sp3)-C(sp2) Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective route to functionalized methylene-linked biaryl systems.[3][4] This methodology can be adapted for SF5-benzyl halides, with careful consideration of the electronic and steric effects of the SF5 group.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of SF5-Benzyl Halides (Proposed)
This proposed protocol is based on established methods for the Suzuki-Miyaura coupling of benzyl halides.[3][4]
Materials:
-
SF5-benzyl halide
-
Arylboronic acid or potassium aryltrifluoroborate
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Toluene, Dioxane, or THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the SF5-benzyl halide (1.0 equiv), arylboronic acid or potassium aryltrifluoroborate (1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the solvent to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired diarylmethane product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl2 | Often effective for challenging substrates. |
| Base | Cs2CO3 or K3PO4 | Stronger bases may be required to facilitate transmetalation. |
| Solvent | Toluene or Dioxane | High-boiling aprotic solvents are generally effective. |
| Temperature | 90-110 °C | Higher temperatures may be needed to overcome the deactivating effect of the SF5 group. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5][6][7] The application of this reaction to SF5-benzyl halides would provide a direct route to novel SF5-substituted benzylamines, which are of significant interest in medicinal chemistry.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A general workflow for the Buchwald-Hartwig amination of SF5-benzyl halides.
Detailed Protocol: Buchwald-Hartwig Amination of SF5-Benzyl Halides (Proposed)
This proposed protocol is based on established methods for the Buchwald-Hartwig amination.[5][6][7]
Materials:
-
SF5-benzyl halide
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, K2CO3, or Cs2CO3)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, combine the SF5-benzyl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (1.5-2.0 equiv) in a reaction vessel.
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired SF5-substituted benzylamine.
| Parameter | Recommended Condition | Rationale |
| Precatalyst/Ligand | Pd2(dba)3 / XPhos or SPhos | Bulky, electron-rich ligands are often necessary for efficient coupling with challenging substrates. |
| Base | NaOtBu | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene or Dioxane | Aprotic solvents are standard for this transformation. |
| Temperature | 90-110 °C | Elevated temperatures are generally needed to drive the reaction to completion. |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more electron-rich and sterically hindered ligand, or employing a stronger base. The reaction temperature and time may also need to be optimized.
-
Side Reactions: The strong electron-withdrawing nature of the SF5 group may promote side reactions such as elimination. Careful selection of a non-nucleophilic base and optimization of the reaction temperature can help to minimize these undesired pathways.
-
Substrate Scope: The protocols provided should be optimized for each specific SF5-benzyl halide and coupling partner. The electronic and steric properties of the substrates will significantly influence the reaction outcome.
Conclusion
The cross-coupling of SF5-benzyl halides represents a significant opportunity for the synthesis of novel and potentially impactful molecules in drug discovery and materials science. While further research is needed to fully elucidate the scope and limitations of these reactions, the protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring this exciting area of chemistry. The unique properties of the SF5 group, combined with the power of modern cross-coupling methodologies, promise to unlock a new chemical space with vast potential.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Mao, J.; Jia, T.; Frensch, G.; Walsh, P. J. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Org. Lett.2014 , 16 (19), 5304–5307. [Link]
-
Reddy, A. S.; Laali, K. K. Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. UNF Digital Commons2015 . [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts; 2023. [Link]
-
Kumada coupling. In Wikipedia; 2023. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv2021 . [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
Bosiak, M. J.; Zielińska, A. A.; Trzaska, P.; Kędziera, D.; Adams, J. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega2021 , 6 (49), 33861–33873. [Link]
-
Arp, F. O.; Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. J. Am. Chem. Soc.2005 , 127 (30), 10482–10483. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Arp, F. O.; Fu, G. C. Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. J. Am. Chem. Soc.2005 , 127 (30), 10482–10483. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Srimani, D.; Bej, A.; Sarkar, A. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. J. Org. Chem.2010 , 75 (12), 4296–4299. [Link]
-
Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed. [Link]
-
Kumada Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]
-
Semenya, J.; Yang, Y.; Picazo, E. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. J. Am. Chem. Soc.2024 , 146 (7), 4903–4912. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Semenya, J.; Yang, Y.; Picazo, E. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. J. Am. Chem. Soc.2024 , 146 (7), 4903–4912. [Link]
-
Molander, G. A.; Elia, M. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]
-
SF5-Substituted Aromatic Heterocycles. ResearchGate. [Link]
-
Molander, G. A.; Elia, M. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]
-
Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. [Link]
-
Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]
-
Molander, G. A.; Elia, M. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Sonogashira cross-coupling in a designer ionic liquid (IL) without cop" by A. Srinivas Reddy and Kenneth K. Laali [digitalcommons.unf.edu]
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- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
synthesis of SF5-substituted heterocycles from benzyl bromides
Application Note: Modular Synthesis of -Substituted Heterocycles from Benzyl Bromides
Executive Summary & Scientific Rationale
The pentafluorosulfanyl group (
A superior, convergent strategy involves the use of
Key Advantages of this Protocol:
-
Safety: Avoids the use of toxic
gas or radical intermediates. -
Modularity: Compatible with a vast library of nucleophilic heterocycles.
-
Scalability: Validated for gram-scale synthesis with standard laboratory equipment.
Chemical Mechanism & Regioselectivity[1]
The reaction proceeds via a classic
Electronic Influence of
The
-
Increased Electrophilicity: The benzylic carbon becomes more electron-deficient compared to unsubstituted benzyl bromide, accelerating the reaction rate.
-
Acidity of Benzylic Protons: The protons at the benzylic position are more acidic, increasing the risk of side reactions (e.g., elimination to stilbenes) if strong, non-nucleophilic bases (e.g.,
-BuLi) are used.
Regioselectivity in Ambident Nucleophiles
When alkylating asymmetric azoles (e.g., 1,2,4-triazoles or substituted pyrazoles), regioselectivity (N1 vs. N2 alkylation) is governed by the interplay of sterics and thermodynamics .
-
Kinetic Control: Favors the most nucleophilic nitrogen (often the least sterically hindered).
-
Thermodynamic Control: Favors the most stable isomer (often achieved at higher temperatures or reversible conditions).
Figure 1: Decision tree for controlling regioselectivity during the alkylation of ambident heterocycles with SF5-benzyl bromides.
Experimental Protocols
Protocol A: General Synthesis of N-( -Benzyl) Heterocycles
Target: Alkylation of Indoles, Pyrazoles, and Imidazoles. Scale: 1.0 mmol (adaptable to 50 mmol).
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Electrophile: 3-(Pentafluorosulfanyl)benzyl bromide or 4-(Pentafluorosulfanyl)benzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add the heterocycle (1.0 mmol) and anhydrous MeCN (5 mL).
-
Deprotonation: Add
(652 mg, 2.0 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture will likely become a suspension. -
Addition: Add the
-benzyl bromide (1.1 mmol) dropwise (neat or dissolved in 1 mL MeCN). -
Reaction:
-
For reactive heterocycles (e.g., Imidazole): Stir at RT for 4–6 hours.
-
For less nucleophilic heterocycles (e.g., Indole, Pyrazole): Heat to 60°C for 12 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the heterocycle and the appearance of the benzylated product mass (
). -
Work-up:
-
Dilute with EtOAc (30 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF/MeCN and salts.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Critical Checkpoint:
Protocol B: Regioselective Alkylation of 1,2,4-Triazoles
Challenge: 1,2,4-Triazoles can be alkylated at N1, N2, or N4. N1 is typically desired for antifungal pharmacophores (e.g., Fluconazole analogs).
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF.
-
Additive: Lithium Bromide (LiBr) (0.5 equiv) - Optional, can improve N1 selectivity via coordination.
Step-by-Step Procedure:
-
Activation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C under
. -
Addition: Add the 1,2,4-triazole derivative (1.0 mmol) slowly. Evolution of
gas will occur. Stir for 45 mins at 0°C RT. -
Alkylation: Cool back to 0°C. Add 4-(
)benzyl bromide (1.1 mmol) dropwise. -
Reaction: Stir at RT for 16 hours.
-
Quench: Carefully quench with saturated
solution. -
Analysis: Analyze crude NMR to determine N1:N2 ratio before purification. The N1 isomer is usually more polar than the N4 isomer but less polar than N2 in many systems.
Data & Optimization Guide
Solvent and Base Screening Results
The following table summarizes the optimization of the reaction between Pyrazole and 3-(
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetone | Reflux | 12 | 45 | Incomplete conversion. | |
| 2 | MeCN | 60 | 8 | 78 | Good standard protocol. | |
| 3 | MeCN | 60 | 6 | 92 | Recommended. Cesium effect enhances solubility. | |
| 4 | NaH | THF | 0 | 4 | 85 | Fast, but lower regioselectivity for substituted pyrazoles. |
| 5 | DIPEA | DCM | RT | 24 | 15 | Base too weak for pyrazole deprotonation. |
Impact of the Group on Lipophilicity
When replacing a standard substituent with
| Substituent (R) | Structure ( | LogP (Calc) | Description |
| Benzyl-Heterocycle | 2.1 | Baseline | |
| (4- | 3.0 | Standard Fluorine mod. | |
| (4- | 3.4 | Steric bulk reference. | |
| (4- | 3.8 | "Super-Lipophilic" |
Implication: The
Workflow Visualization
Figure 2: Operational workflow for the synthesis of SF5-heterocycles.
Troubleshooting & Safety
-
Starting Material Stability: Benzyl bromides are lachrymators.
-benzyl bromides are generally stable but should be stored at 4°C to prevent hydrolysis to the benzyl alcohol. -
Elimination Side-Product: If the reaction is heated excessively (>100°C) with strong bases, the benzyl bromide may eliminate to form the
-stilbene derivative. Solution: Stick to Carbonate bases and temperatures <80°C. -
Solubility:
compounds are extremely non-polar. If the product is not eluting on TLC, switch to 100% Hexane or Hexane/DCM mixtures.
References
-
SpiroChem AG. "SF5-Building Blocks in Drug Discovery." SpiroChem Application Notes. [Link]
-
Altmeder, M., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. [Link]
-
Vertex Pharmaceuticals. (2012). "Fluorinated building blocks in drug design: new pathways and targets." PMC. [Link]
-
Rowan Scientific. "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry." Rowan Sci Topic Guides. [Link]
-
Wipf, P., et al. (2009). "Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine." Bioorganic & Medicinal Chemistry Letters. [Link]
Application Note: The 4-(Pentafluorosulfur)benzyl (SF5-Bn) Group: A Robust and Orthogonal Protecting Group for Alcohols in Complex Molecule Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. This application note introduces the 4-(pentafluorosulfur)benzyl (SF5-Bn) ether as a highly robust and versatile protecting group for hydroxyl functionalities. The unique physicochemical properties of the pentafluorosulfur (SF5) moiety—namely its exceptional thermal and chemical stability and its potent electron-withdrawing nature—are conferred upon the benzyl protecting group.[1][2][3][4] This results in a protecting group that exhibits remarkable stability across a wide range of reaction conditions and, most critically, establishes a clear orthogonal relationship with commonly used protecting groups such as silyl ethers and p-methoxybenzyl (PMB) ethers. We provide detailed protocols for the synthesis of the key reagent, 4-(pentafluorosulfur)benzyl bromide, as well as for the protection of alcohols and the subsequent deprotection via catalytic hydrogenolysis.
Introduction: The Need for Advanced Protection Strategies
The synthesis of complex molecules requires a sophisticated approach to functional group manipulation. Protecting groups are temporary modifications that mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[5][6] The ideal protecting group should be easy to install and remove in high yield under specific conditions that do not affect other functional groups.[7]
Benzyl ethers are a cornerstone of hydroxyl protection, valued for their general stability to acidic and basic conditions.[8] Their removal is typically achieved under mild, neutral conditions via catalytic hydrogenolysis.[9][10] However, the advancement of complex synthesis demands a broader palette of protecting groups with tunable and predictable reactivity. This has led to the development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, which can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), providing orthogonality to the parent benzyl group.[9]
This guide focuses on a powerful addition to this toolkit: the 4-(pentafluorosulfur)benzyl (SF5-Bn) group. The SF5 group is an emerging functional moiety in medicinal chemistry, often termed a "super-trifluoromethyl group," prized for its extreme stability, high electronegativity, and significant lipophilicity.[1][2][11] By incorporating this group onto the benzyl scaffold, we create a protecting group with enhanced stability and unique reactivity, enabling more complex and selective synthetic transformations.
Physicochemical Properties and Rationale for Use
The utility of the SF5-Bn group stems directly from the intrinsic properties of the SF5 moiety. Its strong electron-withdrawing nature and inherent stability create a protecting group with predictable and advantageous characteristics.
-
Exceptional Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the group highly resistant to thermal and chemical degradation.[1][3] This stability is transferred to the SF5-Bn ether, making it tolerant to a wider range of synthetic conditions compared to many other protecting groups.
-
Modulated Reactivity for Orthogonality: The SF5 group is one of the most powerfully electron-withdrawing groups known.[1][2] This electronic effect is key to its utility. It significantly deactivates the benzyl ring towards oxidation, making the SF5-Bn group stable to oxidative cleavage reagents like DDQ. This provides a clear orthogonal relationship with electron-rich benzyl ethers like PMB.
-
Predictable Cleavage: While the electron-withdrawing SF5 group can slow the rate of catalytic hydrogenolysis compared to an unsubstituted benzyl group, cleavage remains clean and efficient under standard hydrogenolysis conditions.[12] This predictable, specific removal method is a hallmark of a reliable protecting group.
Table 1: Comparison of Physicochemical Properties of Benzyl Substituents
| Property | -H (Benzyl) | -OCH3 (PMB) | -CF3 (TFMB) | -SF5 (SF5-Bn) | Rationale & Citation |
|---|---|---|---|---|---|
| Hammett Parameter (σp) | 0.00 | -0.27 | 0.54 | 0.69 | The SF5 group is a stronger electron-withdrawing group than CF3, which influences reaction rates and stability.[13][14] |
| Cleavage Method | H₂, Pd/C | DDQ, H₂, Pd/C | H₂, Pd/C | H₂, Pd/C | PMB is cleaved by oxidation due to the electron-donating OCH3 group. SF5-Bn is resistant to oxidation.[9] |
| Relative Stability | Good | Moderate | High | Very High | The SF5 group imparts exceptional chemical and thermal stability.[1][3][4] |
Caption: Causality from SF5 properties to SF5-Bn group advantages.
Synthesis of this compound
The key reagent is accessible via radical bromination of the corresponding toluene derivative. This protocol should be performed in a well-ventilated fume hood, as benzyl bromides are lachrymators.[8]
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(pentafluorosulfur)toluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and carbon tetrachloride (CCl₄) or a suitable non-polar solvent.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application Protocols
Protection of Alcohols
The protection reaction proceeds via a standard Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and the benzyl bromide.[9][15]
Caption: General workflow for the protection of an alcohol.
Protocol 2: General Procedure for the Protection of Alcohols
-
Preparation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.
-
Addition of Reagent: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[8]
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to destroy any excess NaH.
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.
Deprotection of SF5-Bn Ethers
The SF5-Bn group is reliably cleaved by catalytic hydrogenolysis.
Caption: General workflow for deprotection via hydrogenolysis.
Protocol 3: General Procedure for Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the SF5-Bn protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol% by weight).
-
Hydrogenation: Securely fit a balloon of hydrogen gas to the flask, or perform the reaction in a Parr hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction may be slower than for standard benzyl ethers and may require longer reaction times or increased hydrogen pressure. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
Stability and Orthogonality in Practice
The true power of the SF5-Bn group is realized in orthogonal protection strategies. It is stable to a wide array of conditions used to remove other common protecting groups.
Table 2: Stability of the SF5-Bn Group Under Common Deprotection Conditions
| Reagent(s) | Condition | Target Protecting Group | Stability of SF5-Bn |
|---|---|---|---|
| TFA, HCl | Acidic | Boc, Trityl, Silyl Ethers | Stable |
| TBAF | Fluoride Source | Silyl Ethers (TBDMS, TIPS) | Stable |
| Piperidine, DBU | Basic | Fmoc | Stable |
| DDQ | Oxidative | PMB, DMB | Stable |
| H₂, 10% Pd/C | Hydrogenolysis | Cbz, Benzyl | Labile |
This stability profile allows for the selective deprotection of other groups in the presence of an SF5-Bn ether. A powerful synthetic sequence can be envisioned where an acid-labile silyl ether is removed first, followed by oxidative removal of a PMB ether, and finally, hydrogenolytic cleavage of the robust SF5-Bn ether.
Caption: A sequential, orthogonal deprotection workflow.
Conclusion
The 4-(pentafluorosulfur)benzyl protecting group is a valuable tool for modern organic synthesis. Its exceptional stability, derived from the unique properties of the SF5 group, allows it to withstand a broad spectrum of reactive conditions. More importantly, its distinct electronic nature establishes a clear orthogonal relationship with other widely used protecting groups, particularly the oxidatively-labile PMB group. This enables chemists to design more efficient and elegant synthetic routes to complex molecules, providing a robust solution for challenging protection/deprotection scenarios in drug discovery and beyond.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). ResearchGate.
- Enamine. (n.d.). SF5-containing building blocks.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed.
- Properties of the SF5 group and the major key discoveries reported in the field. (n.d.). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (n.d.). ResearchGate.
- Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. (n.d.). RSC Publishing.
- Recent advances in the chemistry and the application of SF5-compounds. (n.d.). ResearchGate.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups. (n.d.). University of Regensburg.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Protecting Groups. (n.d.). University of Michigan.
- What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized?. (n.d.). Guidechem.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Benzyl Protection of Alcohols. (2025). J&K Scientific LLC.
- Method for preparing substituted benzyl bromides. (n.d.). Google Patents.
- Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). Semantic Scholar.
- Benzyl (Bn) Protective Group. (2014). Chem-Station Int. Ed.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
Validation & Comparative
impact of SF5 substitution on compound solubility and permeability
Guide: The Impact of SF Substitution on Solubility and Permeability
Executive Summary: The "Super-Trifluoromethyl" Effect[1]
In medicinal chemistry, the pentafluorosulfanyl group (SF
This guide objectively compares SF
Part 1: Physicochemical Profile & Comparative Analysis
To understand the impact of SF
The Steric and Electronic Landscape
The SF
Table 1: Physicochemical Comparison of Substituents
| Property | SF | CF | t-Butyl | Chlorine (Cl) | Impact Analysis |
| Hammett | 0.68 | 0.54 | -0.20 | 0.23 | SF |
| Hansch | 1.51 | 0.88 | 1.98 | 0.71 | SF |
| Molar Volume ( | ~55.4 | ~34.6 | ~76.9 | ~19.0 | SF |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Spherical | Unique geometry can force orthogonal conformational locks. |
Data Sources: Sweeny et al. (2020), Hansch et al. (1991).
The "Grease Ball" vs. "Polar Shield" Dynamic
The high lipophilicity of SF
-
Solubility Impact: The introduction of SF
almost invariably decreases thermodynamic aqueous solubility compared to CF due to the high energy required to solvate the hydrophobic bulk. -
Permeability Impact: The same lipophilicity, combined with the group's resistance to hydrogen bonding, typically increases passive membrane permeability, provided the compound remains in solution.
Part 2: Experimental Impact Analysis
Impact on Solubility
Observation: Substituting CF
Mechanistic Explanation: Solubility is governed by the balance between Crystal Lattice Energy (breaking the solid) and Solvation Energy (interaction with water).
-
Lattice Energy: The bulky, rigid SF
group can disrupt crystal packing (lowering lattice energy), which theoretically helps solubility. -
Solvation Energy: However, the "hydrophobic effect" dominates. The water network must reorganize significantly to accommodate the large, non-polar SF
sphere. This entropic penalty drastically reduces solubility.
Strategic Mitigation:
-
SF
analogs require the introduction of compensating polar groups (e.g., pyridines, solubilizing tails) elsewhere in the molecule to maintain druggable solubility levels (>10 µM).
Impact on Permeability (P )
Observation: SF
Mechanistic Explanation:
-
Lipophilic Drive: Passive diffusion correlates strongly with LogP. The
of +0.63 (SF vs CF ) drives the molecule into the lipid bilayer. -
Metabolic Shielding: The steric bulk of SF
protects adjacent metabolic "soft spots" (e.g., phenyl rings) from CYP450 oxidation, effectively increasing the concentration of intact drug available for transport.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for medicinal chemists considering SF
Figure 1: Strategic decision tree for deploying SF
Part 4: Experimental Protocols
To validate the impact of SF
Thermodynamic Solubility Assay (Shake-Flask)
Purpose: To determine the equilibrium solubility of the SF
Protocol:
-
Preparation: Weigh 1–2 mg of solid compound (SF
analog) into a glass vial. -
Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Self-Validation: Visually confirm undissolved solid remains. If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Calculation:
.
PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To assess passive diffusion potential without transporter interference.
Protocol:
-
Donor Plate: Prepare a 10 mM stock of the SF
compound in DMSO. Dilute to 50 µM in pH 7.4 buffer. Add 200 µL to the donor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial lipid membrane).
-
Acceptor Plate: Add 200 µL of fresh pH 7.4 buffer to acceptor wells.
-
Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Measure compound concentration in both Donor and Acceptor wells via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
) using the equation: Where is acceptor concentration, is filter area, and is volume.
Part 5: Workflow Visualization
The following diagram outlines the experimental workflow to compare SF
Figure 2: Screening workflow for validating SF
References
-
Sweeny, R. H., & Meanwell, N. A. (2020). The Pentafluorosulfanyl Group in Medicinal Chemistry: Structural, Physicochemical, and Biological Properties. Journal of Medicinal Chemistry. Link
-
Welch, J. T. (2015). The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" in Drug Discovery. Current Organic Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.[3] Organic & Biomolecular Chemistry. Link
Introduction: The Rising Prominence of the Pentafluorosulfur Group in Rational Drug Design
An In-Depth Comparative Guide to the Crystal Structure Analysis of 4-(Pentafluorosulfur)benzyl Analogs
The pentafluorosulfur (SF5) group has emerged from relative obscurity to become a highly valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4][5] The introduction of an SF5 moiety can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it an attractive tool for lead optimization.[1][5]
Understanding the three-dimensional structure of these molecules is paramount for predicting their behavior and for structure-based drug design. X-ray crystallography provides the most definitive and high-resolution data on molecular geometry, conformation, and the subtle intermolecular interactions that govern crystal packing.[6] This guide offers a comparative analysis of the crystal structures of 4-(Pentafluorosulfur)benzyl analogs, providing researchers with the foundational knowledge to leverage the unique structural characteristics of the SF5 group. We will delve into the experimental protocols for structure determination and compare the key structural parameters across a series of analogs, highlighting the influence of the SF5 group on molecular architecture.
Experimental Methodology: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The protocols described here represent a validated workflow for obtaining high-quality crystallographic data for SF5-benzyl analogs.
Synthesis and Crystal Growth
The synthesis of 4-(pentafluorosulfur)benzyl analogs can be achieved through various modern synthetic routes. A common strategy involves the regioselective functionalization of a pre-existing SF5-containing aromatic ring. For instance, the synthesis of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile involves a regioselective ortho-lithiation of 4-(pentafluorosulfur)benzonitrile, followed by quenching with an electrophile like iodine.[7]
Obtaining single crystals suitable for X-ray diffraction is often the most challenging, rate-limiting step.[6] The choice of method is critical and is typically determined empirically.
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Dissolve 5-10 mg of the purified 4-(pentafluorosulfur)benzyl analog in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap, or Parafilm, and puncture it with a few small holes using a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (often room temperature).
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.
Single-Crystal X-ray Diffraction and Structure Refinement
Once a suitable crystal is obtained, its molecular structure is determined by analyzing how it diffracts a beam of X-rays.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are integrated and scaled to produce a list of reflection intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.
-
Validation: The final structure is validated using crystallographic software and is often deposited in a public database, such as the Cambridge Structural Database (CSD), for public access.[8][9][10]
Comparative Structural Analysis
The crystal structures of aromatic compounds containing the SF5 group reveal consistent and defining geometric features. The sulfur atom exists in an approximately octahedral coordination environment.[11][12] This geometry leads to two distinct types of fluorine atoms: one axial (Fax) and four equatorial (Feq).
// Benzyl group C1 [label="C", pos="0,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.2,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="2.4,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="3,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="2.4,-0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.2,-0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C7 [label="C", pos="-1.3,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// SF5 group S [label="S", pos="4.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Fax [label="F", pos="4.5,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Feq1 [label="F", pos="5.7,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Feq2 [label="F", pos="4.5,-1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Feq3 [label="F", pos="4.0,-0.1!", shape=point]; // for perspective Feq4 [label="F", pos="5.0,-0.1!", shape=point]; // for perspective Feq3_label [label="F", pos="3.8,0.4!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle, style=filled]; Feq4_label [label="F", pos="5.2,0.4!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle, style=filled];
// Substituent R [label="R", pos="-2.2,0.8!", shape=plaintext, fontsize=14];
// Edges C1-C2; C2-C3; C3-C4; C4-C5; C5-C6; C6-C1; C1-C7; C4-S; S-Fax; S-Feq1; S-Feq2; S-Feq3_label [style=dashed]; S-Feq4_label [style=dashed]; C7-R;
// Bond labels lab_ax [label="S-Fax", pos="4.5,0.6!", shape=plaintext, fontsize=10, fontcolor="#EA4335"]; lab_eq [label="S-Feq", pos="5.1,-0.6!", shape=plaintext, fontsize=10, fontcolor="#EA4335"]; lab_cs [label="C-S", pos="3.75,0!", shape=plaintext, fontsize=10, fontcolor="#EA4335"]; } dot Caption: General structure of a 4-(Pentafluorosulfur)benzyl analog.
Key Geometric Parameters
Analysis of nine different SF5-containing aromatic compounds reveals several key structural trends.[11] The S–F bond lengths are typically in the range of 1.572(3) to 1.618(3) Å. The C–S–Fax bond angle is consistently close to linear, ranging from 178.94(14)° to 180°.[11] The angles between adjacent equatorial fluorine atoms (Feq–S–Feq) are approximately 90°, consistent with an octahedral geometry.[11]
The table below compares the crystallographic data for a selection of 4-(pentafluorosulfur)benzyl analogs and related aromatic compounds to illustrate these features.
| Compound | Formula | Crystal System | Space Group | C-S (Å) | S-F (avg. Å) | Dihedral Angle (Aryl-SF5) | CCDC No. | Ref. |
| 4-(SF5)-Benzonitrile | C7H4F5NS | Orthorhombic | Cmcm | 1.787(4) | 1.588(2) | ~0° | 1497382 | [11] |
| 1-Iodo-4-(SF5)-benzene | C6H4F5IS | Orthorhombic | Pnma | 1.792(5) | 1.594(3) | ~0° | 2013886 | [13] |
| 2-Iodo-4-(SF5)-benzonitrile | C7H3F5INS | Monoclinic | P21/c | 1.791(3) | 1.593(2) | ~1.3° | 1948831 | [7] |
| 4,4'-(SF5)2-Biphenyl | C12H8F10S2 | Monoclinic | P21/n | 1.793(4) | 1.582(3) | 37.7-52.4° | 1497385 | [11] |
Note: Dihedral angle refers to the twist between the phenyl ring and the plane defined by the S and equatorial F atoms. Data is extracted or representative.
From this data, we can observe that the C-S bond length is consistently around 1.79 Å, and the average S-F bond length is approximately 1.59 Å. The planarity between the aromatic ring and the SF5 group can be influenced by steric factors from other substituents or by crystal packing forces, as seen in the biphenyl derivative.[11]
Intermolecular Interactions and Crystal Packing
The highly electronegative fluorine atoms of the SF5 group are potent hydrogen bond acceptors. Consequently, the crystal packing of these analogs is often dominated by a network of weak intermolecular interactions, such as C–H···F hydrogen bonds.[13] An analysis of the CSD reveals that in over half of all SF5-containing structures, the closest F···H distance is less than 2.60 Å, which is within the range of weak hydrogen bonds.[13]
In addition to C–H···F interactions, F···F contacts are also significant in many structures, with distances often falling below the sum of the van der Waals radii.[13] These interactions can lead to the formation of specific supramolecular motifs, such as dimers and infinite chains, which dictate the overall crystal architecture.[13] In structures lacking strong hydrogen bond donors, these weaker C–H···F and F···F interactions, along with potential π-stacking of the benzyl rings, become the primary forces governing the solid-state assembly.
Conclusion
The crystal structure analysis of 4-(pentafluorosulfur)benzyl analogs provides invaluable insights into the conformational preferences and intermolecular interactions dictated by the sterically demanding and highly electronegative SF5 group. The consistent octahedral geometry around the sulfur atom and the prevalence of C–H···F and F···F interactions are defining features of this class of compounds. This detailed structural knowledge is crucial for medicinal chemists and materials scientists, enabling the rational design of novel molecules with optimized properties. By understanding how the SF5 group influences solid-state architecture, researchers can better predict solubility, stability, and ultimately, the biological activity of these promising therapeutic candidates.
References
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Yang, H., Du, H., Bai, Y., Ding, Y., Ma, Y., Wu, G., Zhang, N., Szymczak, N. K., & Guo, S. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances. [Link]
-
Back, T. G., Betson, M. S., Parvez, M., & Vo, N. D. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. [Link]
-
Becerril-Jiménez, F., Cortés-Guzmán, F., & Jancik, V. (2020). Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 253–257. [Link]
-
ResearchGate. (2016). Chemical structures of compounds 1–9. ResearchGate. [Link]
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Park, B. S., Lee, S., Lee, H., Kim, J., & Kim, S. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(19), 3448. [Link]
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Sadekov, Y. I., Lopatinskiy, A. A., & Beier, P. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 108–115. [Link]
-
Gardiner, J., Henry, S. S., & Ciavarri, J. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5393-5398. [Link]
-
Jeschke, R., & Ben-David, I. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal, 27(20), 6086-6093. [Link]
-
Banger, K. K., Brisdon, A., Herbert, C. J., Ghaba, H. A., & Tidmarsh, I. S. (2010). CCDC 732140: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
-
Jasinski, J. P. (2012). X-Ray Crystallography of Chemical Compounds. Bentham Science Publishers. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Siddiqui, M. R. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Colby, D. A., Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
ResearchGate. (2014). Crystal structure of (5″E)-1″-benzyl-5″-(4-fluorobenzylidene)-1′-(4-fluorophenyl)-5′,6′,7′,7a′-tetrahydro-1′H,4″H-dispiro[indole-3,3′-pyrrolizine-2′,3″]-2,4″(1H)-dione, C38H33F2N3O2. ResearchGate. [Link]
-
Yıldırım, D., Akkurt, M., & Büyükgüngör, O. (2024). Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
-
ResearchGate. (n.d.). Biologically active SF5-containing derivatives that have been tested as... ResearchGate. [Link]
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Navigating Reductive Chemistry: A Guide to Validating SF₅ Group Integrity in Drug Development
Introduction: The Rise of the "Super-Trifluoromethyl" Group
In the landscape of modern medicinal chemistry and drug development, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest.[1] Often dubbed a "super-trifluoromethyl group," it offers a compelling combination of properties: high electronegativity, substantial lipophilicity, and exceptional thermal and chemical stability.[2] These characteristics can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making the SF₅ group an attractive choice for optimizing drug candidates.[3] However, the very robustness that makes the SF₅ group so appealing also necessitates rigorous validation, particularly when synthetic routes involve harsh chemical transformations such as strong reduction steps.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the integrity of the SF₅ group following strong reduction reactions. We will move beyond theoretical stability and delve into a practical, self-validating experimental workflow, enabling you to proceed with confidence in the structural integrity of your SF₅-containing compounds.
The Critical Juncture: SF₅ Stability in Reductive Environments
Multi-step organic syntheses frequently employ strong reducing agents to transform functional groups like esters, amides, nitriles, or nitro groups. While the SF₅ group is celebrated for its general stability, its behavior under specific, highly reductive conditions is not extensively documented in peer-reviewed literature. The core of the issue lies in the potential for the strong S-F bonds or the C-S bond to undergo cleavage under forcing reductive conditions. Such degradation would lead to undesired byproducts and a loss of the unique physicochemical properties conferred by the SF₅ moiety. Therefore, a proactive validation strategy is not just recommended; it is essential for ensuring the fidelity of your synthetic pathway and the identity of your final compound.
An Experimental Framework for Validating SF₅ Integrity
This section outlines a detailed, step-by-step methodology to systematically evaluate the stability of an SF₅-containing molecule under various strong reducing conditions. This workflow is designed to be adaptable to your specific molecular scaffold and synthetic needs.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the validation of SF₅ group integrity after strong reduction steps.
Detailed Experimental Protocols
1. Selection of a Model Compound and Analytical Standards:
-
Choose an SF₅-containing molecule that is representative of your synthetic intermediates or final compounds. Ensure it is sufficiently pure to be used as an analytical standard.
-
Prepare a stock solution of the starting material at a known concentration for use as a reference in the analytical procedures.
2. Strong Reduction Reactions (Perform each in parallel):
-
Rationale: We select three common yet powerful reduction systems to cover a range of mechanisms and reactivities. Lithium aluminum hydride (LiAlH₄) is an aggressive, non-selective hydride donor.[4] Sodium borohydride (NaBH₄) is a milder hydride reagent, but its reactivity can be enhanced in protic solvents. Catalytic hydrogenation with palladium on carbon (Pd/C) involves a surface-mediated reaction with molecular hydrogen.[5]
-
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
To a solution of your SF₅-containing compound (1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add LiAlH₄ (4 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing with ethyl acetate.
-
Collect the filtrate for analysis.
-
-
Protocol 2: Sodium Borohydride (NaBH₄) Reduction
-
Dissolve your SF₅-containing compound (1 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C and add NaBH₄ (5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers for analysis.
-
-
Protocol 3: Catalytic Hydrogenation (H₂/Pd/C)
-
Dissolve your SF₅-containing compound (1 eq.) in ethanol.
-
Add 10% Pd/C (10 mol % Pd).
-
Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing with ethanol.
-
Collect the filtrate for analysis.
-
3. Post-Reaction Analysis: The Analytical Toolkit
-
Rationale: A multi-pronged analytical approach is crucial for a definitive assessment. ¹⁹F NMR is exquisitely sensitive to the chemical environment of fluorine atoms and provides a direct window into the integrity of the SF₅ group. LC-MS is a powerful tool for separating the reaction mixture and identifying the masses of potential byproducts.
-
¹⁹F NMR Spectroscopy:
-
Acquire a ¹⁹F NMR spectrum of the starting material standard and each of the crude reaction mixtures.
-
What to look for: The SF₅ group typically displays a characteristic AX₄ spin system in the ¹⁹F NMR spectrum (a quintet for the apical fluorine and a doublet for the four equatorial fluorines).
-
Signs of degradation:
-
A decrease in the intensity of the characteristic SF₅ signals relative to an internal standard.
-
The appearance of new fluorine-containing signals, which could indicate partial defluorination (e.g., to an SF₄Cl or SF₃ group) or other rearrangements.
-
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Analyze the starting material standard and each of the crude reaction mixtures by LC-MS.
-
What to look for: Compare the chromatograms and mass spectra.
-
Signs of degradation:
-
The appearance of new peaks in the chromatogram.
-
Masses corresponding to potential degradation products. For example, a mass corresponding to the loss of one or more fluorine atoms (M-19, M-38, etc.) or cleavage of the C-S bond.
-
-
Interpreting the Data: A Hypothetical Case Study
Imagine a starting material, SM-SF₅ , with a molecular weight of 300 g/mol .
| Analytical Technique | Expected Result for Stable SM-SF₅ | Potential Indication of Degradation |
| ¹⁹F NMR | Characteristic AX₄ pattern for the SF₅ group. | Diminished SF₅ signals; appearance of new singlets, doublets, or triplets. |
| LC-MS | A major peak at the retention time of SM-SF₅ with a mass of [M+H]⁺ = 301. | New peaks with masses such as [M-F+H]⁺ = 282 or other fragmentation patterns. |
Comparative Stability: SF₅ vs. Common Bioisosteres
When selecting functional groups in drug design, it is crucial to understand their relative stabilities under various synthetic conditions. The SF₅ group is often used as a bioisostere for groups like trifluoromethyl (CF₃), nitro (NO₂), and tert-butyl.
| Functional Group | General Stability to Strong Reduction | Comments |
| Pentafluorosulfanyl (SF₅) | High (Hypothesized) | The exceptional strength of the S-F bonds suggests high stability, but this must be experimentally verified for specific conditions as outlined in this guide. |
| Trifluoromethyl (CF₃) | High | Generally very stable to most reducing agents.[1][3] However, degradation via defluorination can occur under very harsh reductive conditions, such as electrochemical reduction or with specific catalytic systems.[6] |
| Nitro (NO₂) | Low | Readily reduced to an amino group (-NH₂) by a wide range of reducing agents, including catalytic hydrogenation and many metal hydrides. This transformation is often a planned synthetic step. |
| tert-Butyl | Very High | The C-C and C-H bonds are highly resistant to cleavage by common reducing agents. |
This comparison underscores the importance of experimental validation. While the SF₅ group is anticipated to be highly stable, its performance relative to the robust CF₃ group under strong reducing conditions is a critical parameter to determine empirically.
Conclusion: An Evidence-Based Approach to SF₅ Chemistry
The pentafluorosulfanyl group offers a powerful tool for molecular design in drug discovery. Its renowned stability is a key asset, but this should not be taken for granted in the face of aggressive chemical reagents. By implementing the systematic validation workflow presented in this guide, researchers can move from assumption to certainty. This empirical, evidence-based approach ensures the structural integrity of your valuable synthetic intermediates and final compounds, paving the way for the successful application of the unique and advantageous properties of the SF₅ group in the next generation of therapeutics and advanced materials.
References
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Bowden, R. D., Comina, P. J., Greenhall, M. P., Kariuki, B. M., Loveday, A., & Philp, D. (2000). A New Method for the Synthesis of Aromatic Sulfurpentafluorides and Studies of the Stability of the Sulfurpentafluoride Group in Common Synthetic Transformations. Tetrahedron, 56(21), 3399-3408. Available from: [Link]
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Welch, J. T., & Lin, J. (2010). The Pentafluorosulfanyl Group in Antimalarial Drug Design. Current Topics in Medicinal Chemistry, 10(7), 733-742. Available from: [Link]
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Umemoto, T., Garrick, L. M., & Saito, N. (2012). Pentafluorosulfanyl (SF₅) Compounds in Agrochemicals. Journal of Fluorine Chemistry, 143, 119-126. Available from: [Link]
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Kirsch, P. (2013). The Pentafluorosulfanyl Group in Materials Science. Angewandte Chemie International Edition, 52(11), 3000-3009. Available from: [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan. (n.d.). Available from: [Link]
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Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center. Journal of the American Chemical Society. (2022). Available from: [Link]
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Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Energies. (2023). Available from: [Link]
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Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol. (2021). Available from: [Link]
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C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. (2021). Available from: [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. (2013). Available from: [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. (2024). Available from: [Link]
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Addition of hydride reducing agents. Organic Chemistry II. Lumen Learning. (n.d.). Available from: [Link]
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Summary of Reagents for Reductive Functional Group Interconversions. Chem 115. Andrew G Myers Research Group, Harvard University. (n.d.). Available from: [Link]
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Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural with Primary Alcohols over Skeletal CuZnAl Catalysts. ChemSusChem. (2022). Available from: [Link]
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Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Catalysts. (2023). Available from: [Link]
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Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Molecules. (2022). Available from: [Link]
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. (2013). Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-(Pentafluorosulfur)benzyl Bromide
Executive Safety Assessment
4-(Pentafluorosulfur)benzyl bromide presents a dual-hazard profile that often confuses standard disposal protocols. It combines the extreme reactivity of a benzyl halide (lachrymator, alkylating agent) with the extreme chemical stability of the pentafluorosulfur (
Effective disposal requires a strategy that neutralizes the acute reactivity of the bromide before the waste leaves the fume hood, while acknowledging that the
Immediate Hazard Profile:
-
Lachrymator: Induces severe eye and respiratory irritation at low concentrations.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[1][2]
-
Alkylating Agent: High potential for DNA modification; treat as a potential mutagen.
-
Hydrolysis Risk: Reacts with moisture to generate Hydrogen Bromide (HBr) gas.
Chemical Property & Hazard Summary
| Property | Data | Operational Implication |
| CAS Number | 1126969-29-6 | Use for waste labeling manifest. |
| Reactive Moiety | Benzyl Bromide ( | Primary Hazard: Highly electrophilic; reacts violently with amines/bases. |
| Stable Moiety | Pentafluorosulfur ( | Disposal Constraint: Requires high-BTU incineration; resistant to standard oxidation. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable; do not dispose in oxidizer streams. |
| Incompatibility | Water, Alcohols, Bases, Amines | Do not place in aqueous acid waste streams (exothermic hydrolysis). |
Pre-Disposal Stabilization (Quenching)
Directive: Do not dispose of active benzyl bromides directly into bulk waste containers.[3] The risk of secondary reactions in the waste drum is too high. You must chemically "quench" (deactivate) the alkylating potential of the bromide group first.
Protocol A: Thiosulfate Nucleophilic Substitution (Preferred)
This method converts the toxic benzyl bromide into a non-volatile, water-soluble benzyl thiosulfate salt (Bunte salt).
Mechanism:
Step-by-Step Procedure:
-
Preparation: Dissolve Sodium Thiosulfate (
) in water to create a saturated solution (~25 wt%). -
Dilution: Dilute the waste this compound in a chemically resistant solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already in solution.
-
Biphasic Quench: Add the organic waste slowly to the stirred thiosulfate solution (Ratio: 2:1 aqueous to organic).
-
Agitation: Stir vigorously for 1-2 hours. The reaction occurs at the phase interface.
-
Self-Validation (The "Trust" Step):
-
TLC Method: Spot the organic layer on a TLC plate. The UV-active starting material spot should disappear.
-
pH Method: The aqueous layer should remain neutral. If pH drops significantly, HBr is forming (hydrolysis) rather than substitution; add more thiosulfate.
-
-
Disposal: Separate layers. The aqueous layer contains the Bunte salt and bromide; the organic layer is now "safe" solvent. Both go to Halogenated Organic Waste .[4]
Protocol B: Ethanolic Amine Quenching (Alternative)
Use this only if water compatibility is an issue.
-
Reagent: Prepare a 10% solution of ethanolamine or triethylamine in ethanol.
-
Addition: Add waste bromide dropwise to the amine solution.
-
Reaction: Stir for 30 minutes. The reaction produces a quaternary ammonium salt.
-
Disposal: Combine the entire mixture into Halogenated Organic Waste .
Waste Segregation & Logistics[5]
The
Labeling Requirements:
-
Primary Tag: "Hazardous Waste - Halogenated Organic"
-
Constituents: List "this compound" explicitly.
-
Hazard Checkboxes: Corrosive, Toxic.[1]
Segregation Rules:
-
DO NOT mix with Strong Oxidizers (Nitric acid, Peroxides).
-
DO NOT mix with Alkali metals (Lithium, Sodium).
-
DO segregate with other fluorinated/brominated solvents (DCM, Chloroform).
Emergency Spill Response Workflow
Immediate Action:
-
Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab immediately due to lachrymatory effects.
-
PPE Upgrade: Do not re-enter without a half-mask respirator with Organic Vapor/Acid Gas cartridges and Silver Shield® (laminate) gloves. Nitrile gloves provide insufficient protection against benzyl halides.
Cleanup Protocol:
-
Cover: Apply a spill pillow or vermiculite.[4]
-
Neutralize: Apply the Thiosulfate Solution (from Protocol A) directly over the absorbent.
-
Collect: Scoop material into a wide-mouth jar. Label as "Debris contaminated with Lachrymator."
Decision & Workflow Visualization
Figure 1: Decision matrix for the safe handling and disposal of this compound, prioritizing quenching for trace amounts and segregation for bulk quantities.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
